molecular formula C19H25NOS B000252 Rotigotine CAS No. 99755-59-6

Rotigotine

Cat. No. B000252
CAS RN: 99755-59-6
M. Wt: 315.5 g/mol
InChI Key: KFQYTPMOWPVWEJ-INIZCTEOSA-N
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Description

Rotigotine is a nonergolinic dopamine D3/D2/D1 receptor agonist, administered via a transdermal system for treating idiopathic Parkinson's disease and restless legs syndrome. Its pharmacological profile is distinguished by its ability to provide significant improvements in Parkinsonian symptoms and reduce 'off' time when used both as monotherapy and adjunct therapy with levodopa. Rotigotine's development for transdermal delivery marks it as the first new chemical entity to utilize this administration route, showcasing favorable physicochemical properties for such delivery but also facing challenges, such as stability issues, before achieving market status (Reynolds, Wellington, & Easthope, 2005); (McAfee, Hadgraft, & Lane, 2014).

Synthesis Analysis

The synthesis of Rotigotine involves key chiral intermediates, a process characterized by high yield, cost-effectiveness, and suitability for industrial production. One such route to synthesize S(―)2-(N-propylamino)-5-methoxytetralin, a crucial chiral intermediate of Rotigotine, starts from 5-methoxy-2-tetralone, undergoing amination with propylamine, catalytic hydrogenation, and chiral separation, achieving an overall yield of 21.5% (Qiao-yun, 2011).

Molecular Structure Analysis

Rotigotine's molecular structure affords it a high affinity for dopamine D2, D3, D4, and D5 receptors, but a notably lower affinity for the D1 receptor. Its agonistic action at these receptors, especially D3 over D2 and D1, characterizes its pharmacological efficacy in treating Parkinson's disease. This receptor affinity profile, combined with its physical and chemical properties, underscores its suitability for transdermal delivery and continuous dopaminergic stimulation (Wood, Dubois, Scheller, & Gillard, 2015).

Chemical Reactions and Properties

Rotigotine's reactivity and stability are crucial for its efficacy as a transdermal therapeutic agent. The compound's lipophilicity and stability in patch form allow for steady, continuous delivery into the bloodstream, ensuring consistent therapeutic effects. However, the discovery of a more stable, less soluble polymorphic form of Rotigotine in 2008, leading to batch recalls, highlights the importance of thorough polymorph screening in pharmaceutical development (Mortazavi et al., 2019).

Physical Properties Analysis

The physical properties of Rotigotine, particularly its lipophilicity and molecular stability, are tailored for optimal transdermal absorption. These characteristics, combined with a formulation that ensures a 24-hour drug release profile, make Rotigotine a pioneering therapy in the dopamine-receptor agonist class for Parkinson's disease management, providing continuous dopaminergic stimulation and minimizing therapy complexity (Chen, Swope, Dashtipour, & Lyons, 2009).

Chemical Properties Analysis

Rotigotine's chemical profile, including its receptor affinity and agonistic activity, is central to its therapeutic action. Its specific activity at dopamine receptors, notably the D3 receptor preference, facilitates the restoration of dopaminergic function in Parkinson's disease, making it an effective treatment option. Additionally, its interactions with non-dopaminergic sites, like 5-HT1A and α2B receptors, may contribute to its efficacy and safety profile, offering insights into its role in treating not only Parkinson's disease but potentially other conditions as well (Scheller, Ullmer, Berkels, Gwarek, & Lübbert, 2008).

Scientific Research Applications

1. Rotigotine in Parkinson's Disease Treatment

  • Rotigotine, a non‐ergot dopamine agonist, is effective in treating early Parkinson's disease, showing significant improvement in patients compared to placebo. It is administered through a transdermal patch, offering a convenient treatment option (Giladi et al., 2007).
  • Rotigotine's efficacy in Parkinson's disease is further supported by its ability to stimulate dopamine receptors, making it an effective agent in controlling motor symptoms of the disease (Jenner, 2005).
  • The drug's receptor profile indicates a strong affinity for dopamine receptors, particularly the D3 receptor, highlighting its potential in treating Parkinson's disease (Scheller et al., 2008).

2. Rotigotine for Advanced Parkinson's Disease

  • Studies have shown that Rotigotine is beneficial in advanced stages of Parkinson's disease, significantly reducing "off" time and improving motor symptoms (LeWitt et al., 2007).
  • It is also noted to improve sleep and quality of life in Parkinson's disease patients, indicating its comprehensive benefits beyond just motor symptom control (Ghys et al., 2011).

3. Transdermal Delivery System

  • The transdermal delivery system of Rotigotine offers continuous dopaminergic stimulation, which could potentially reduce motor complications associated with pulsatile dopaminergic treatment (Rascol & Pérez-Lloret, 2009).
  • This system is also beneficial in avoiding fluctuations observed with traditional treatments, making it a more stable and consistent option for patients (Nomoto et al., 2014).

4. Rotigotine in Cardiovascular Diseases

  • A study found that Rotigotine protects against damages in human umbilical vein endothelial cells caused by oxidized low-density lipoprotein, suggesting its potential therapeutic role in cardiovascular diseases (Kang et al., 2021).

Safety And Hazards

Rotigotine may cause side effects such as nausea, vomiting, somnolence, dizziness, and application-site reactions . More serious complications can include psychosis and impulse control disorders like hypersexuality, punding, and pathological gambling .

properties

IUPAC Name

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQYTPMOWPVWEJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046772
Record name Rotigotine
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Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Lipophilic and poorly soluble in water at neutral pH. Solubility increases at more acidic pH.
Record name ROTIGOTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8254
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Rotigotine, a member of the dopamine agonist class of drugs, is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours. A dopamine agonist works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine, This review discusses the relationship between therapeutic plasma concentrations of antiparkinson dopamine agonists (rotigotine, pergolide, cabergoline, apomorphine, bromocriptine, ropinirole, pramipexole, and talipexole) and their in vitro pharmacology at dopamine D1, D2 and D3 receptors. A significant correlation was found between therapeutic plasma concentrations of these dopamine agonists and their agonist potencies (EC50) at D2 receptors, although no such correlation existed at D1 or D3 receptors, suggesting that D2 receptors could be the primary and common target for the antiparkinson action of all dopamine agonists. However, D1 receptor stimulation is also important for maintaining swallowing reflex, bladder function and cognition. In particular, continuous D1 and D2 receptor stimulation may be reduced to low levels among Parkinson's disease patients. Our findings revealed therapeutic plasma concentrations of rotigotine were similar to its agonist potencies at both D1 and D2 receptors. Thus, rotigotine may be beneficial for the treatment of Parkinson's disease patients in that this dopamine agonist has the potential of continuous stimulation of both D1 and D2 receptors in the clinical setting., Rotigotine is a non-ergoline dopamine agonist. The precise mechanism of action of rotigotine as a treatment for Parkinson's disease is unknown, although it is thought to be related to its ability to stimulate dopamine receptors within the caudate-putamen in the brain. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine receptors., In Parkinson disease the degeneration of dopaminergic neurones is believed to lead to a disinhibition of the subthalamic nucleus thus increasing the firing rate of the glutamatergic excitatory projections to the substantia nigra. In consequence, excessive glutamatergic activity will cause excitotoxicity and oxidative stress. In the present study we investigated mechanisms of glutamate toxicity and the neuroprotective potential of the dopamine agonist rotigotine towards dopaminergic neurones in mouse mesencephalic primary culture. Glutamate toxicity was mediated by the N-methyl-d-aspartic acid (NMDA) receptor and accompanied by a strong calcium influx into dopaminergic neurones for which the L-type voltage-sensitive calcium channels play an important role. The rate of superoxide production in the culture was highly increased. Deleterious nitric oxide production did not participate in glutamate-mediated excitotoxicity. Pretreatment of cultures with rotigotine significantly increased the survival of dopaminergic neurones exposed to glutamate. Rotigotine exerted its protective effects via dopamine receptor stimulation (presumably via dopamine D3 receptor) and decreased significantly the production of superoxide radicals. When cultures were preincubated with Phosphoinositol 3-Kinase (PI3K) inhibitors the protective effect of rotigotine was abolished suggesting a decisive role of the PI3K/Akt pathway in rotigotine-mediated neuroprotection. Consistently, exposure to rotigotine induced the activation of Akt by phosphorylation followed by phosphorylation, and thus inactivation, of the pro-apoptotic factor glycogen synthase kinase-3-beta (GSK-3-beta). Taken together, our work contributed to elucidating the mechanisms of glutamate toxicity in mesencephalic culture and unravelled the signalling pathways associated with rotigotine-induced neuroprotection against glutamate toxicity in primary dopaminergic cultures., Rotigotine (Neupro) is a non-ergoline dopamine agonist developed for the once daily treatment of Parkinson's disease (PD) using a transdermal delivery system (patch) which provides patients with the drug continuously over 24 h. To fully understand the pharmacological actions of rotigotine, the present study determined its extended receptor profile. In standard binding assays, rotigotine demonstrated the highest affinity for dopamine receptors, particularly the dopamine D3 receptor (Ki=0.71 nM) with its affinities to other dopamine receptors being (Ki in nM): D4.2 (3.9), D4.7 (5.9), D5 (5.4), D2 (13.5), D4.4 (15), and D1 (83). Significant affinities were also demonstrated at alpha-adrenergic (alpha2B, Ki=27 nM) and serotonin receptors (5-HT1A Ki=30 nM). In newly developed reporter-gene assays for determination of functional activity, rotigotine behaved as a full agonist at dopamine receptors (rank order: D3>D2L>D1=D5>D4.4) with potencies 2,600 and 53 times higher than dopamine at dopamine D3 and D2L receptors, respectively. At alpha-adrenergic sites, rotigotine acted as an antagonist on alpha2B receptors. At serotonergic sites, rotigotine had a weak but significant agonistic activity at 5-HT1A receptors and a minor or nonexistent activity at other serotonin receptors. Thus, in respect to PD, rotigotine can be characterized as a specific dopamine receptor agonist with a preference for the D3 receptor over D2 and D1 receptors. In addition, it exhibits interaction with D4 and D5 receptors, the role of which in relation to PD is not clear yet. Among non-dopaminergic sites, rotigotine shows relevant affinity to only 5-HT1A and alpha2B receptors. Further studies are necessary to investigate the contribution of the different receptor subtypes to the efficacy of rotigotine in Parkinson's disease and possible other indications such as restless legs syndrome.
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Record name ROTIGOTINE
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Product Name

Rotigotine

Color/Form

White to off-white powder

CAS RN

99755-59-6
Record name Rotigotine
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Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-, (6S)
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Record name ROTIGOTINE
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Synthesis routes and methods I

Procedure details

13.1 kg (63.9 mol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin, 51.6 kg (182 mol) 2-(2-thienyl)ethanol toluenesulfonate, and 4.1 kg (38.6 mol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material) were mixed in a reactor under a nitrogen atmosphere using xylenes (150 kg) as a solvent with vigorous agitation and heated to a temperature of 120° C. to 125° C. for a period of 32 hours. HPLC analysis of the reaction mixture showed less than 2% of the starting material remaining, and the reaction was halted. The product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, was isolated in the usual manner well known to those skilled in the art without chromatographic purification to yield product that was converted to its hydrochloride salt form, with a yield of 13.2 kg (59%).
Quantity
13.1 kg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
51.6 kg
Type
reactant
Reaction Step One
Quantity
4.1 kg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
150 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

700 mg (3.4 mmol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin made by the process described in U.S. Pat. No. 5,382,596, 4.8 g (17 mmol) 2-(2-thienyl)ethanol toluenesulfonate, 216 mg (2 mmol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material), and 40 mL xylenes (mixture, Aldrich Chemical Co.) were mixed and brought to reflux. The reaction was halted at 24 hours, and worked up in the usual manner well known to those skilled in the art without chromatographic purification to yield the product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, that was converted to its hydrochloride salt form, with a yield of 1 g (84%).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
216 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,300
Citations
FS Sprenger, K Seppi, W Poewe - Expert opinion on drug safety, 2012 - Taylor & Francis
… The focus of this review is on the safety profile of rotigotine but it also goes into detail about … formulation of rotigotine ( Box 1 ). This review will focus on the safety of rotigotine when used …
Number of citations: 24 www.tandfonline.com
NA Reynolds, K Wellington, SE Easthope - CNS drugs, 2005 - Springer
… ▲ Patients with early Parkinson’s disease receiving rotigotine monotherapy … cm 2 rotigotine patches in both trials. ▲ Patients with advanced Parkinson’s disease receiving rotigotine as …
Number of citations: 79 link.springer.com
, … 512 Rotigotine Transdermal System Clinical … - Archives of …, 2007 - jamanetwork.com
Objective To assess the response to the rotigotine transdermal system (Neupro; Schwarz Pharma Ltd, Monheim, Germany), a nonergolinic dopamine agonist, in patients with early …
Number of citations: 180 jamanetwork.com
Parkinson Study Group - Archives of neurology, 2003 - jamanetwork.com
Background Oral dopamine agonists are effective for treating early Parkinson's disease (PD). Rotigotine is a dopamine agonist delivered through a silicone-based transdermal patch …
Number of citations: 266 jamanetwork.com
WA Hening, RP Allen, WG Ondo, AS Walters… - Movement …, 2010 - Wiley Online Library
… safety of the dopamine agonist rotigotine in the treatment of … to five groups to receive either placebo or rotigotine (0.5, 1, 2, or … On both primary measures, 2 and 3 mg/24 hr rotigotine was …
PA LeWitt, KE Lyons, R Pahwa - Neurology, 2007 - AAN Enterprises
… of rotigotine) and 12 mg over 24 hours (with an area of 60 cm 2 and containing 27 mg of rotigotine… hours rotigotine or placebo, so that the rate of dose titration was disguised between the …
Number of citations: 324 n.neurology.org
D Scheller, C Ullmer, R Berkels, M Gwarek… - Naunyn-Schmiedeberg's …, 2009 - Springer
… rotigotine, the present study determined its extended receptor profile. In standard binding assays, rotigotine … for determination of functional activity, rotigotine behaved as a full agonist at …
Number of citations: 165 link.springer.com
JE Frampton - CNS drugs, 2019 - Springer
… tolerability of the rotigotine TP in … rotigotine and/or the rotigotine TP have been reviewed previously [8, 9, 16] and are summarized in Table 1. The developmental history of the rotigotine …
Number of citations: 39 link.springer.com
RL Watts, J Jankovic, C Waters, A Rajput, B Boroojerdi… - Neurology, 2007 - AAN Enterprises
… of rotigotine doses administered as a transdermal formulation. This study provided a guideline for rotigotine … effects between transdermally applied rotigotine and placebo in patients with …
Number of citations: 301 n.neurology.org
C Trenkwalder, B Kies, M Rudzinska, J Fine… - Movement …, 2011 - Wiley Online Library
… with rotigotine (… rotigotine (from a baseline of 19.3 [SD 9.3]) and by −1.9 points with placebo (baseline 20.5 [10.4]). This represented a significantly greater improvement with rotigotine …

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